molecular formula C16H19NO B14610596 N-benzyl-N-methyl-2-phenoxyethanamine CAS No. 58929-71-8

N-benzyl-N-methyl-2-phenoxyethanamine

Cat. No.: B14610596
CAS No.: 58929-71-8
M. Wt: 241.33 g/mol
InChI Key: PDZWHGWSMGQZTD-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-2-phenoxyethanamine is a tertiary amine characterized by a benzyl group, a methyl group attached to the nitrogen atom, and a phenoxyethyl chain. This compound belongs to a class of psychoactive substances (PS) or pharmaceutical intermediates with structural similarities to amphetamine derivatives.

Properties

CAS No.

58929-71-8

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

N-benzyl-N-methyl-2-phenoxyethanamine

InChI

InChI=1S/C16H19NO/c1-17(14-15-8-4-2-5-9-15)12-13-18-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3

InChI Key

PDZWHGWSMGQZTD-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-2-phenoxyethanamine typically involves the reaction of benzyl chloride with N-methyl-2-phenoxyethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-methyl-2-phenoxyethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-benzyl-N-methyl-2-phenoxyethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-phenoxyethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, where it acts as a partial agonist. This interaction leads to the modulation of neurotransmitter release and subsequent physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-benzyl-N-methyl-2-phenoxyethanamine differ primarily in substituents on the phenyl ring, nitrogen alkylation, or functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Pharmacological Notes Reference
This compound* C₁₆H₁₉NO ~241.33 N-benzyl, N-methyl, phenoxyethyl Potential CNS activity (inferred from analogs)
N-Benzyl-2-(2-methoxyphenoxy)ethanamine C₁₆H₁₉NO₂ 265.33 2-methoxy-phenoxy, N-benzyl Intermediate in carvedilol synthesis
N-Benzyl-2-chloro-N-methylethanamine C₁₀H₁₄ClN 183.68 Chloroethyl chain, N-methyl Predicted pKa: 7.45; used in organic synthesis
N-Methyl-2-(1,3-diphenyl)propylamine C₁₆H₁₉N 225.33 Diphenylpropyl backbone, N-methyl Methamphetamine impurity; psychoactive
2-(2-Benzyl-4-chlorophenoxy)-N,N-dimethylethanaminium chloride C₁₇H₂₀Cl₂NO 340.71 Chlorophenoxy, quaternary ammonium structure Surfactant or ion-pairing agent
N-Methyl-2-phenylethylamine C₉H₁₃N 135.21 Simple phenethylamine, N-methyl Precursor in amphetamine synthesis

Notes:

  • Substituent Effects: Phenoxy vs. N-Alkylation: Methylation at the nitrogen (vs. hydrogen in simpler amines like N-methylphenethylamine) increases lipophilicity, possibly enhancing blood-brain barrier penetration . Nitro/Chloro Groups: Nitro () or chloro () substituents introduce strong electron-withdrawing effects, altering reactivity and metabolic stability compared to the target compound’s phenoxy group .
  • Pharmacological Implications: Compounds like N-methyl-2-(1,3-diphenyl)propylamine () demonstrate that benzyl and methyl groups on nitrogen are associated with stimulant or hallucinogenic effects, suggesting similar risks for the target compound . The quaternary ammonium structure in ’s compound likely eliminates CNS activity due to poor membrane permeability, contrasting with the tertiary amine target compound .

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